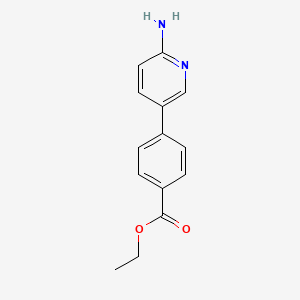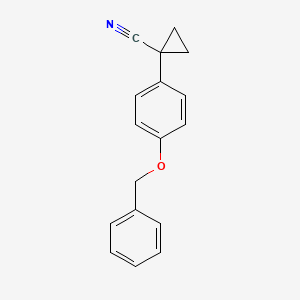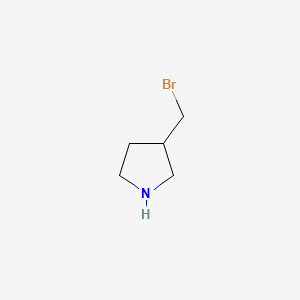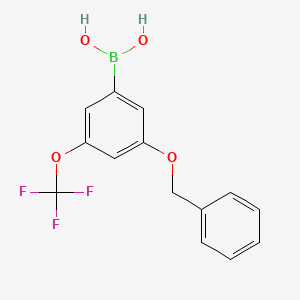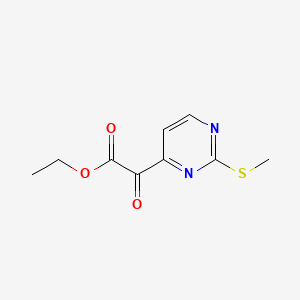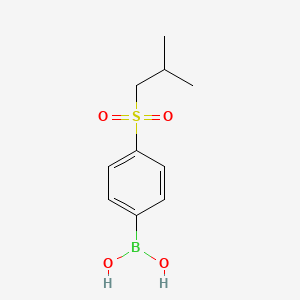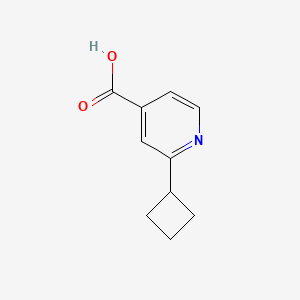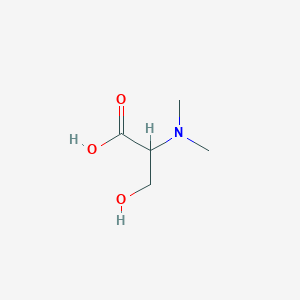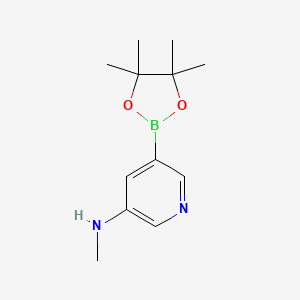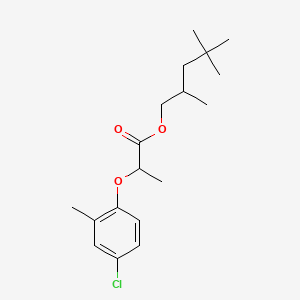
Mécoprop-ester de 2,4,4-triméthylpentyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mecoprop-2,4,4-trimethylpentylester has a wide range of applications in scientific research, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mecoprop-2,4,4-trimethylpentylester typically involves the esterification of Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid) with 2,4,4-trimethylpentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of Mecoprop-2,4,4-trimethylpentylester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Mecoprop-2,4,4-trimethylpentylester undergoes various chemical reactions, including:
Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Substitution: Nucleophiles (e.g., sodium methoxide, ammonia)
Major Products Formed
Hydrolysis: Mecoprop and 2,4,4-trimethylpentanol
Oxidation: Carboxylic acids
Substitution: Various substituted derivatives depending on the nucleophile used
Mécanisme D'action
Mecoprop-2,4,4-trimethylpentylester exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes of broadleaf weeds, leading to uncontrolled and abnormal growth, ultimately causing the death of the plant . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Dicamba
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
Mecoprop-2,4,4-trimethylpentylester is unique in its structural configuration, which provides specific advantages in terms of selectivity and effectiveness against certain weed species . Compared to similar compounds, it offers a different spectrum of activity and can be used in combination with other herbicides to enhance overall weed control efficacy .
Propriétés
IUPAC Name |
2,4,4-trimethylpentyl 2-(4-chloro-2-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKSMZTTHUJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

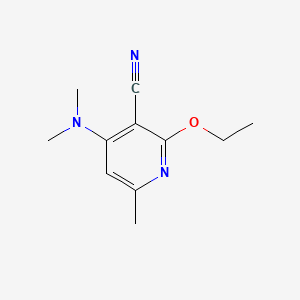
![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)
